4-(Butanoylamino)-2-hydroxybenzoic acid
Description
4-(Butanoylamino)-2-hydroxybenzoic acid is a benzoic acid derivative featuring a butanoyl amide group at the 4-position and a hydroxyl group at the 2-position. This structure combines the lipophilic butanoylamino side chain with the polar carboxylic acid and phenolic hydroxyl groups, making it a versatile scaffold for pharmaceutical and chemical applications.
Properties
CAS No. |
83936-14-5 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22g/mol |
IUPAC Name |
4-(butanoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-8(11(15)16)9(13)6-7/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
LPCCRGDVOZJRAP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-(Butanoylamino)-2-hydroxybenzoic acid, highlighting substituent variations, molecular properties, and biological activities:
Structural and Functional Differences
- Lipophilicity vs. In contrast, the diethylamino group in 4-(Diethylamino)-2-hydroxybenzoic acid introduces basicity, altering solubility and reactivity .
- Biological Activity: The chloroacetyl derivative (4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid) exhibits antimicrobial properties due to the electrophilic chloroacetyl group, which can alkylate microbial proteins . The quinoline hybrid (4-(7-Chloroquinolin-4-ylamino)-2-hydroxybenzoic acid) leverages the planar quinoline ring for DNA intercalation, a mechanism relevant to anticancer activity .
- Synthetic Accessibility: Derivatives like 4-Fluoro-2-(phenylamino)benzoic acid are synthesized via nucleophilic substitution (e.g., reaction of 2-bromo-4-fluorobenzoic acid with aniline), while the target compound likely requires amidation of 2-hydroxybenzoic acid with butanoyl chloride .
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